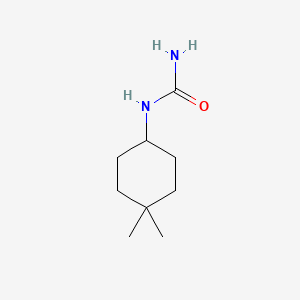

N'-(4.4-dimethylcyclohexyl)-urea

Description

Overview of Urea (B33335) Derivatives in Chemical and Biological Sciences

The journey of urea and its derivatives in science began with a landmark event in 1828 when German chemist Friedrich Wöhler synthesized urea, marking the dawn of modern organic chemistry. nih.gov This was the first time an organic compound was synthesized from inorganic starting materials, challenging the prevailing theory of vitalism. researchgate.net Since then, urea derivatives have become a cornerstone in both chemical and biological sciences, primarily due to the unique properties of the urea functional group, CO(NH₂)₂. nih.govresearchgate.net

The urea moiety is characterized by a carbonyl group flanked by two amine groups. researchgate.net This structure allows urea and its derivatives to act as both hydrogen bond donors and acceptors, enabling them to form strong and stable interactions with biological targets like proteins and receptors. nih.govchemicalbook.com This capacity for molecular recognition is a key reason for their extensive use in medicinal chemistry and drug design. nih.gov The resonance structures of the urea group create a dipole that further enhances its ability to bind to biological targets, which can improve the potency, selectivity, and pharmacokinetic properties of a drug. smolecule.com

In the realm of medicinal chemistry, urea-containing compounds are a privileged scaffold, meaning they are frequently found in biologically active compounds and approved drugs. nih.gov They are integral to the development of a wide array of therapeutic agents, including:

Anticancer agents: Many kinase inhibitors used in cancer therapy, such as sorafenib (B1663141) and lenvatinib, incorporate a urea moiety to interact with the target enzyme. smolecule.comnih.gov

Antimicrobial agents: Urea derivatives have been designed and synthesized to combat microbial infections, with some showing promising activity against various bacterial and fungal strains. fssystem.comnih.gov

Antiviral agents: The urea scaffold is present in some compounds developed to inhibit viral replication, including those targeting HIV. researchgate.net

Anticonvulsants and Antidiabetics: Compounds like the sulfonylureas, a major class of drugs for type 2 diabetes, are prominent examples of urea derivatives in medicine. nih.gov

The synthesis of urea derivatives is also a well-established field in organic chemistry. Traditional methods often involve the use of phosgene (B1210022) or its equivalents to react with amines. nih.gov However, due to the toxicity of these reagents, safer alternatives like N,N'-Carbonyldiimidazole (CDI) have been developed and are now widely used. nih.gov The versatility in synthesis allows chemists to create a vast library of substituted ureas, attaching various alkyl or aryl groups to the nitrogen atoms to fine-tune their biological activity and properties. nih.govresearchgate.net

Beyond pharmaceuticals, urea derivatives find applications in agriculture as herbicides and fertilizers, and in material science for the creation of polymers and resins. nih.govnih.gov For instance, urease inhibitors, which are themselves often urea derivatives, are used to prevent the rapid breakdown of urea-based fertilizers in the soil, enhancing their efficiency and reducing nitrogen loss. fssystem.comunl.eduumn.edu

Significance of N'-(4,4-Dimethylcyclohexyl)-urea as a Representative Research Scaffold

While the broader class of urea derivatives is extensively studied, specific academic research focusing solely on N'-(4,4-dimethylcyclohexyl)-urea is limited in publicly available literature. However, the structural components of this molecule—the urea core and the 4,4-dimethylcyclohexyl group—are significant scaffolds in their own right, suggesting its potential as a valuable research intermediate and a candidate for biological screening.

The urea core, as established, is a powerful pharmacophore due to its hydrogen bonding capabilities. nih.govchemicalbook.com The lipophilic and bulky 4,4-dimethylcyclohexyl group attached to the urea nitrogen can significantly influence the compound's properties. The cyclohexane (B81311) ring provides a non-planar, three-dimensional structure that can be crucial for fitting into the binding pockets of enzymes and receptors. The gem-dimethyl substitution on the cyclohexane ring locks its conformation, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target. This structural feature is a common strategy to enhance binding affinity.

The significance of cyclohexyl urea derivatives as a research scaffold can be inferred from studies on closely related compounds. For example, various N-cyclohexyl urea derivatives have been investigated for their biological activities:

(4-Hydroxycyclohexyl)urea has been identified as an inhibitor of soluble epoxide hydrolase, an enzyme implicated in cardiovascular diseases and inflammation. smolecule.com

N,N'-Dicyclohexylurea is known to be a potent inhibitor of juvenile hormone epoxide hydrolase. chemicalbook.com

The use of a related compound, N,N-dimethyl-N'-[trans-4-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]cyclohexyl]-urea , as an intermediate in the synthesis of the antipsychotic drug cariprazine, highlights the role of such scaffolds in the development of complex pharmaceuticals. chemicalbook.com

These examples demonstrate that the combination of a urea moiety with a cyclohexyl ring system is a recurring theme in the design of biologically active molecules. The specific 4,4-dimethyl substitution in N'-(4,4-dimethylcyclohexyl)-urea offers a unique structural variation within this class of compounds. Its properties would make it a valuable building block in combinatorial chemistry and a candidate for screening in various biological assays, particularly in the search for new enzyme inhibitors or receptor modulators. The lack of extensive dedicated research on this specific molecule may indicate that it is a novel compound or an intermediate that has been synthesized but not yet fully characterized in the public domain.

Structure

3D Structure

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

(4,4-dimethylcyclohexyl)urea |

InChI |

InChI=1S/C9H18N2O/c1-9(2)5-3-7(4-6-9)11-8(10)12/h7H,3-6H2,1-2H3,(H3,10,11,12) |

InChI Key |

PNZOMJKWVDVPIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1)NC(=O)N)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N 4,4 Dimethylcyclohexyl Urea

General Synthetic Strategies for Urea (B33335) Linkage Formation

The formation of the urea bond is a fundamental transformation in organic synthesis, with numerous methods developed to achieve this linkage efficiently and selectively. These strategies range from classical approaches using hazardous reagents to more modern, safer, and environmentally benign techniques.

Phosgene-based and Safer Phosgene-Free Approaches

Historically, the reaction of amines with phosgene (B1210022) has been a primary method for synthesizing ureas. nih.gov This approach involves the in-situ generation of an isocyanate intermediate, which then reacts with another amine to form the desired urea. nih.gov However, the extreme toxicity of phosgene has driven the development of safer alternatives. rsc.orgtandfonline.com

Triphosgene, a solid and therefore safer-to-handle equivalent of phosgene, is a common substitute. newdrugapprovals.org Other phosgene-free methods utilize reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI), which activates an amine to form a carbamoyl-imidazolium salt that can then react with a second amine. organic-chemistry.org Alternative carbonyl sources such as bis(4-nitrophenyl)carbonate, di-tert-butyl dicarbonate, and S,S-dimethyldithiocarbonate have also been employed to circumvent the use of phosgene. nih.govrsc.org The development of these phosgene-free routes is a significant step towards greener and more sustainable chemical synthesis. researchgate.netresearchgate.net

| Reagent Class | Examples | Key Features |

| Phosgene & Equivalents | Phosgene, Triphosgene | Highly reactive but toxic. nih.govnewdrugapprovals.org |

| Carbonyl Surrogates | 1,1'-Carbonyldiimidazole (CDI), Bis(4-nitrophenyl)carbonate | Safer alternatives to phosgene. rsc.orgorganic-chemistry.org |

| Dithiocarbonates | S,S-Dimethyldithiocarbonate | Used for in-water carbonylation of amines. nih.gov |

One-Pot Synthesis Techniques for Urea Derivatives

One-pot synthesis methodologies offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. beilstein-journals.orgtandfonline.com These techniques often involve the in-situ generation of a reactive intermediate, such as an isocyanate, which is immediately trapped by an amine to form the urea derivative. organic-chemistry.org

Several one-pot strategies have been developed. For instance, the Staudinger–aza-Wittig reaction can be performed in a one-pot, two-step process to produce urea derivatives in high yield and purity. beilstein-journals.org Another approach involves the use of 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) to generate isocyanates from Boc-protected amines, which then react with other amines to form ureas. organic-chemistry.org Microwave-assisted one-pot tandem synthesis via a Curtius rearrangement has also been reported as a rapid and efficient method for constructing unsymmetrical ureas. nih.gov These methods often circumvent the need to isolate potentially hazardous or unstable intermediates. organic-chemistry.org

Electrocatalytic and Ambient Condition Synthesis of Urea Scaffolds

In recent years, electrocatalytic methods have emerged as a promising and sustainable approach for urea synthesis. oaepublish.comhep.com.cn These techniques often operate under ambient conditions, reducing the energy consumption and environmental impact associated with traditional high-temperature and high-pressure processes. acs.orgnih.gov Electrosynthesis typically involves the co-reduction of a carbon source, like carbon dioxide (CO2), and a nitrogen source, such as nitrate (B79036) (NO3-), nitrite (B80452) (NO2-), or nitrogen gas (N2), at the surface of a catalyst. oaepublish.comacs.orgrsc.org

Researchers have explored various electrocatalysts, including metal-based catalysts and metal-compound catalysts, to facilitate the C-N coupling reaction. oaepublish.com For example, PdCu alloy nanoparticles on TiO2 nanosheets have been used to directly couple N2 and CO2 in water to produce urea under ambient conditions. nih.gov Another green approach involves the use of oxygen electroreduction in ionic liquids to trigger the reaction between CO2 and primary amines. nih.govacs.org These methods represent a significant advancement towards environmentally friendly urea synthesis. nih.gov

Targeted Synthesis of N'-(4,4-Dimethylcyclohexyl)-urea and its Analogues

While general methods for urea synthesis are well-established, the specific synthesis of N'-(4,4-dimethylcyclohexyl)-urea is less documented in readily available literature. However, its synthesis can be inferred from the general principles of urea formation. A plausible route would involve the reaction of 4,4-dimethylcyclohexylamine with a suitable isocyanate or an activated carbonyl source.

The synthesis of analogues of N'-(4,4-dimethylcyclohexyl)-urea would follow similar synthetic logic. For instance, N,N'-dicyclohexylurea can be prepared by reacting cyclohexylamine (B46788) with CO2 in the presence of an anionic functionalized ionic liquid. google.com This method highlights the potential for using CO2 as a C1 building block under mild conditions. Another relevant example is the formation of N-acyl-N,N'-dicyclohexylurea as a side product in peptide synthesis using N,N'-dicyclohexylcarbodiimide (DCC). nih.gov

Strategies for Cyclohexyl Ring Modification and Substitution in Urea Derivatives

Modifying the cyclohexyl ring in urea derivatives allows for the fine-tuning of their physicochemical properties and biological activities. Substituents on the cyclohexyl ring can influence factors such as lipophilicity, conformational preference, and binding interactions with biological targets.

Strategies for modification can involve either the synthesis of substituted cyclohexylamines as starting materials or the post-synthetic modification of a pre-formed urea containing a reactive cyclohexyl moiety. The introduction of different functional groups, such as alkyl, hydroxyl, or halogen groups, onto the cyclohexyl ring can lead to a diverse library of analogues for structure-activity relationship (SAR) studies. For example, studies on the ring-opening alternating copolymerization of epoxides and anhydrides have investigated the effect of substituting the cyclohexyl group in a urea catalyst with a phenyl group, demonstrating how such modifications can influence catalytic activity. nih.gov

Considerations in Scalable Synthesis for Advanced Research Applications

The transition from laboratory-scale synthesis to a larger, scalable process for advanced research or preclinical development presents several challenges. For the synthesis of N'-(4,4-dimethylcyclohexyl)-urea and its analogues, key considerations include the cost and availability of starting materials, the safety and environmental impact of the chosen synthetic route, and the ease of purification.

Phosgene-free methods are generally preferred for scalable synthesis due to safety concerns. rsc.orgresearchgate.net One-pot procedures are also advantageous as they can reduce the number of unit operations and minimize waste. beilstein-journals.orgnih.gov A practically simple and catalyst-free method for the synthesis of N-substituted ureas in water has been developed, which is suitable for gram-scale synthesis and avoids the need for silica (B1680970) gel purification. rsc.orgrsc.org Such methodologies, which prioritize efficiency, safety, and sustainability, are crucial for the large-scale production of urea derivatives for further research and potential commercial applications. rsc.orgrsc.org

| Parameter | Laboratory Scale | Scalable Synthesis |

| Reagent Choice | Broader range, including more hazardous reagents. | Emphasis on safer, cost-effective, and readily available reagents. rsc.orgresearchgate.net |

| Process | Multi-step syntheses are common. | Preference for one-pot or telescoped reactions to improve efficiency. beilstein-journals.orgnih.gov |

| Purification | Chromatographic methods are frequently used. | Focus on crystallization or extraction to simplify purification. rsc.orgrsc.org |

| Waste | Often a secondary consideration. | Minimization of waste is a key objective. |

| Cost | Reagent cost may not be a primary driver. | Cost of goods is a critical factor. |

Supramolecular Chemistry and Self Assembly of N 4,4 Dimethylcyclohexyl Urea Analogues

Intermolecular Hydrogen Bonding Motifs in Urea (B33335) Systems

The foundational principle governing the self-assembly of urea derivatives is the formation of intermolecular hydrogen bonds. researchgate.netaps.org The urea moiety possesses both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), making it an ideal building block for creating extended supramolecular structures. researchgate.netnih.gov

A prevalent and highly stable hydrogen-bonding pattern in N,N'-disubstituted ureas is the bifurcated N-H···O hydrogen bond , where two N-H hydrogens from one urea molecule interact with the carbonyl oxygen of an adjacent molecule. This interaction leads to the formation of a characteristic one-dimensional "urea tape" or α-network. nih.govresearchgate.net This tape motif is a common feature in the crystal structures of many diaryl ureas and their complexes. researchgate.net

The strength and geometry of these hydrogen bonds can be influenced by the nature of the substituents on the urea nitrogen atoms. nih.gov Electron-withdrawing groups on aryl substituents can alter the hydrogen-bonding patterns, sometimes preventing the formation of the typical urea tape. researchgate.netrsc.org In such cases, other hydrogen bond acceptors present in the molecule or in the solvent can compete with the urea carbonyl group, leading to different supramolecular architectures. researchgate.net

The planarity of the urea group facilitates the prediction of the three-dimensional structure of the resulting supramolecular assemblies. researchgate.net This high degree of predictability makes urea derivatives attractive for the rational design of functional materials. researchgate.netjst.go.jp

Mechanisms of Supramolecular Gelation and Fiber Formation

Many urea derivatives, including N-alkyl-N'-aryl ureas, are known to be effective low-molecular-weight gelators (LMWGs), forming supramolecular gels in a variety of organic solvents. jst.go.jp This gelation is a consequence of the self-assembly of the gelator molecules into a three-dimensional network of entangled fibers, which immobilizes the solvent. researchgate.net

The formation of supramolecular polymers from small molecule building blocks can proceed through two primary mechanisms: isodesmic and cooperative. researchgate.net The cooperative mechanism, often described as a nucleation-elongation process, is particularly relevant to the gelation of many urea derivatives. researchgate.netnih.govrsc.org

This mechanism is characterized by two distinct phases:

Nucleation: An initial, energetically unfavorable step where a small number of molecules associate to form a stable nucleus. This phase often involves a "lag time" before significant fiber growth is observed. nih.govresearchgate.net Statistical analysis of the gelation of some urea derivatives suggests the formation of tetrameric or octameric nuclei. nih.govresearchgate.net

Elongation: A subsequent, more favorable process where monomers add to the ends of the pre-formed nuclei, leading to the rapid growth of one-dimensional fibers. rsc.orgnih.gov

The kinetics of this process are highly dependent on the concentration of the gelator. nih.gov The cooperative nature of the assembly means that the polymerization is very sensitive to changes in concentration and temperature. researchgate.net Mechanical agitation, such as stirring, can also influence the nucleation process, sometimes leading to secondary nucleation events and the formation of different morphologies, such as 3D spherical spherulites instead of 1D fibers. nih.gov

The directional nature of the hydrogen bonds in urea systems is crucial for the formation of well-defined, one-dimensional fibers. nih.govresearchgate.net The growth kinetics at the two ends of a growing fiber can differ, indicating a specific and directional hydrogen-bonding motif within the urea units. nih.govresearchgate.net This directionality is a key factor in the controlled, linear extension of the supramolecular polymer.

High-speed atomic force microscopy (HS-AFM) studies have revealed that the growth of these fibers is not always a continuous process. Instead, an intermittent growth pattern with repeated phases of elongation and pauses has been observed. nih.govresearchgate.net This start-and-stop behavior can be modeled theoretically by a block-stacking model, suggesting a complex interplay of association and dissociation events at the fiber ends. nih.govresearchgate.net

Crystallographic Analysis of Urea Derivative Supramolecular Structures

Single-crystal X-ray crystallography is a powerful tool for elucidating the precise molecular arrangement within the self-assembled structures of urea derivatives. nih.govresearchgate.net These studies provide definitive evidence of the hydrogen-bonding patterns and molecular packing that underpin the supramolecular architecture.

For instance, crystallographic analysis of a cyclohexyl analog of a gel-forming urea derivative confirmed the directional hydrogen-bonding motif that was inferred from kinetic studies. nih.govresearchgate.net The crystal structure of urea itself reveals a network of N-H···O hydrogen bonds. aps.orgaps.org While urea crystallizes in a noncentrosymmetric tetragonal space group (P42₁/m), its derivatives can adopt a variety of packing arrangements depending on the substituents. researchgate.net

In N,N'-dicyclohexylurea, intermolecular N-H···O hydrogen bonds lead to the formation of one-dimensional chains of molecules. nih.gov The introduction of additional functional groups can lead to more complex packing patterns, driven by a variety of hydrogen-bonding interactions, including N-H···N, N-H···O(water), and N-H···O(acid). researchgate.net

Table 1: Crystallographic Data for Urea and a Derivative

| Compound | Space Group | Key Hydrogen Bonds | Supramolecular Motif |

|---|---|---|---|

| Urea | P42₁/m | N-H···O | 3D Network |

This table presents a simplified overview based on available crystallographic data.

Influence of Molecular Conformation on Self-Assembly Dynamics and Tautomeric Control

The conformation of the urea molecule and its substituents plays a critical role in the dynamics of self-assembly. nih.govnih.gov While N,N'-disubstituted ureas generally prefer a 'trans' conformation between the two substituents, the introduction of bulky groups can force a 'cis' conformation. nih.gov This conformational control can be exploited to facilitate macrocyclization reactions, for example. nih.gov

Furthermore, in certain ureido-heterocycles, the existence of different tautomers can significantly influence the self-assembly process. nih.gov Ureido-pyrimidinones (UPy), for instance, can exist in multiple tautomeric forms, some of which are non-dimerizing while others can form self-complementary hydrogen-bonding arrays. nih.gov The equilibrium between these tautomers, which can be affected by the solvent and by complexation with other molecules, adds another layer of control over the resulting supramolecular structures. nih.gov The presence of intramolecular hydrogen bonds can also stabilize certain conformations and influence the propensity for intermolecular association. nih.gov

Formation of Higher-Order Supramolecular Assemblies (e.g., Capsules, Ladder-like Structures, Lamellar Structures)

Beyond the formation of simple one-dimensional fibers, urea derivatives can self-assemble into a variety of more complex, higher-order structures. researchgate.netnih.gov The specific architecture is dictated by the molecular design of the building blocks.

Supramolecular Capsules: By incorporating urea functionalities into rigid scaffolds like calixarenes, discrete, capsule-like structures can be formed through intermolecular hydrogen bonds. researchgate.net These capsules can encapsulate guest molecules and their formation can be controlled by external stimuli. researchgate.netjst.go.jp

Ladder-like and Lamellar Structures: The self-assembly of certain bis(urea) compounds can lead to the formation of ladder-like or lamellar (sheet-like) structures. These are often observed in the gel state and contribute to the formation of the 3D gel network. rsc.org The specific morphology can sometimes be controlled by the choice of solvent or by the introduction of specific functional groups designed to promote assembly in a particular direction. rsc.org

The ability to form such a diverse range of structures, from simple chains to complex capsules and sheets, highlights the versatility of the urea group as a supramolecular synthon. researchgate.netnih.gov

Mechanistic Investigations at the Molecular and Cellular Levels for N 4,4 Dimethylcyclohexyl Urea Derivatives

Exploration of Enzyme Inhibition Mechanisms by Urea (B33335) Derivativesnih.govnih.govnih.govwhiterose.ac.uklibretexts.orgacs.orgresearchgate.net

Urea derivatives have emerged as a versatile class of compounds capable of inhibiting a range of enzymes through various mechanisms. The core urea functionality plays a crucial role in establishing key interactions with enzyme active sites. nih.gov

Inhibitory Kinetics and Enzyme Binding Profilesnih.govwhiterose.ac.uk

The inhibitory potential of urea derivatives is quantified through kinetic studies, which determine parameters such as the inhibition constant (Kᵢ) and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). libretexts.org For instance, in the case of glycogen (B147801) phosphorylase, N-(4-substituted-benzoyl)-N'-(β-d-glucopyranosyl)ureas have been identified as low micromolar inhibitors. nih.gov The binding affinity of these inhibitors is often correlated with their structural features, and computational docking studies can predict these affinities with a high degree of correlation to experimental Kᵢ values. nih.gov

The interaction between an inhibitor and an enzyme can be influenced by the presence of other molecules. For example, the affinity of the inhibitor tri-N-acetylglucosamine for lysozyme (B549824) decreases as the concentration of urea increases, demonstrating the competitive nature of these interactions. nih.gov This effect is attributed to the interplay between the excluded volume effect and direct solute-solvent interactions. nih.gov

Inhibitory Activity of Selected Urea Derivatives

| Compound/Derivative | Target Enzyme | Inhibition Constant (Kᵢ) | Type of Inhibition |

|---|---|---|---|

| N-(4-methylbenzoyl)-N'-(β-d-glucopyranosyl)urea | Rabbit Muscle Glycogen Phosphorylase b | 2.3 µM | - |

| N,N′-dicyclohexylurea (DCU) | Soluble Epoxide Hydrolase | - | Competitive, Tight-Binding |

| 4-chlorophenylphosphorodiamidate (4Cl-PPD) | Urease | Nanomolar range | - |

Targeted Enzyme Families (e.g., β-Glucuronidase, Urease, Epoxide Hydrolase)nih.govnih.govwhiterose.ac.ukacs.org

β-Glucuronidase:

β-Glucuronidase is a lysosomal enzyme involved in the breakdown of complex carbohydrates. nih.gov Its inhibition is a therapeutic target for various conditions, including certain types of cancer. nih.govmedchemexpress.com Several urea derivatives have been investigated as potential inhibitors of this enzyme. For example, certain 2-oxo-1,2,3,4-tetrahydropyrimidine derivatives have shown inhibitory activity against β-glucuronidase. researchgate.net The development of potent and selective inhibitors for this enzyme remains an active area of research.

Urease:

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. nih.govmedchemexpress.com It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. medchemexpress.commedchemexpress.com Urease inhibitors are therefore of significant interest for the treatment of peptic ulcers and other related conditions. nih.gov The inhibition of urease can occur through direct binding to the nickel ions in the active site or by blocking the mobile flap at the entrance of the active site. nih.gov A wide range of chemical scaffolds, including urea derivatives, have been explored for their urease inhibitory activity. nih.gov For instance, N-(n-butyl)thiophosphoric triamide (NBPT) is a well-known potent urease inhibitor. medchemexpress.comnih.gov

Epoxide Hydrolase:

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes lipid epoxides, which are involved in inflammation and pain signaling. nih.gov Inhibition of sEH is a promising strategy for the treatment of hypertension and inflammatory diseases. nih.gov Substituted ureas and carbamates have been identified as potent, selective, and competitive tight-binding inhibitors of sEH, with some exhibiting nanomolar Kᵢ values. nih.gov The urea functionality in these inhibitors plays a critical role in their binding to the enzyme's active site, forming hydrogen bonds and salt bridges with key amino acid residues. nih.gov

Receptor Binding and Ligand-Target Interactionsnih.govmedchemexpress.com

The biological effects of N'-(4,4-dimethylcyclohexyl)-urea derivatives are not limited to enzyme inhibition. These compounds also interact with various biological receptors, modulating their function.

Binding Affinity Studies with Biological Receptorsnih.govmedchemexpress.com

The affinity of a ligand for its receptor is a key determinant of its biological activity. Binding affinity studies are crucial for understanding how these urea derivatives interact with their target receptors. These studies often involve techniques like radioligand binding assays and surface plasmon resonance to quantify the strength of the interaction. The structural features of the urea derivatives, such as the nature and position of substituents on the cyclohexyl ring, can significantly influence their binding affinity and selectivity for different receptor subtypes. nih.gov

Allosteric and Orthosteric Binding Site Characterizationnih.gov

Ligands can bind to receptors at two main types of sites: orthosteric and allosteric. Orthosteric ligands bind to the same site as the endogenous agonist, directly competing with it. nih.gov In contrast, allosteric modulators bind to a topographically distinct site, indirectly influencing the receptor's response to the endogenous ligand. nih.govfrontiersin.org This can lead to a more nuanced modulation of receptor activity and may offer advantages in terms of selectivity and reduced side effects. nih.govfrontiersin.org The characterization of whether a urea derivative binds to an orthosteric or allosteric site is crucial for understanding its mechanism of action and for guiding further drug development. nih.govresearchgate.net

Cellular Uptake and Intracellular Distribution Mechanisms of Urea Derivatives

The entry of N'-(4,4-dimethylcyclohexyl)-urea derivatives into cells and their subsequent localization are critical determinants of their biological effects. The transport of urea and its analogs across the plasma membrane can occur through both passive and active mechanisms, and their distribution within the cell is not uniform.

Energy-Dependent and Independent Transport Pathways

The cellular uptake of small molecules like urea derivatives can be broadly categorized into energy-independent and energy-dependent pathways. While specific data for N'-(4,4-dimethylcyclohexyl)-urea is not yet available, general principles of urea transport provide a framework for understanding its potential mechanisms of entry.

Energy-Independent Transport: Passive diffusion is a fundamental process where small, lipophilic molecules move across the cell membrane down their concentration gradient. The lipophilicity imparted by the 4,4-dimethylcyclohexyl group may facilitate this mode of transport for N'-(4,4-dimethylcyclohexyl)-urea. Additionally, facilitated diffusion via transmembrane carrier proteins, which does not require metabolic energy but relies on a concentration gradient, is a common mechanism for urea transport. The SLC14A family of urea transporters (UT-A and UT-B) are key players in facilitated urea transport in mammalian cells. wikipedia.orgnih.gov It is plausible that N'-(4,4-dimethylcyclohexyl)-urea could be a substrate for these transporters, though this requires experimental validation.

Energy-Dependent Transport: Active transport mechanisms, which require cellular energy in the form of ATP, can move substrates against their concentration gradient. While less common for simple urea, some evidence suggests the existence of secondary active transport for certain urea derivatives, often coupled to the transport of other ions. The specific structural features of N'-(4,4-dimethylcyclohexyl)-urea would determine its affinity for any such transporters.

The physical and chemical properties of a molecule significantly influence its transport pathway. The table below summarizes key properties that are likely to influence the cellular uptake of N'-(4,4-dimethylcyclohexyl)-urea.

| Property | Influence on Cellular Transport |

| Lipophilicity | The bulky and nonpolar 4,4-dimethylcyclohexyl group increases lipophilicity, potentially enhancing passage through the lipid bilayer via passive diffusion. |

| Size and Shape | The molecular dimensions will determine its ability to fit into the binding pockets of specific transporter proteins. |

| Hydrogen Bonding Capacity | The urea moiety can form hydrogen bonds, which is a critical interaction for recognition by urea transporters. |

Subcellular Compartmentation and Sequestration Dynamics

Once inside the cell, the journey of a N'-(4,4-dimethylcyclohexyl)-urea derivative is not over. Its distribution to various subcellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, will dictate its specific biological effects. The physicochemical properties of the molecule, including its charge and affinity for different cellular components, will govern this distribution.

Sequestration, or the accumulation of a compound in a specific organelle, can lead to localized high concentrations, potentially amplifying its effects or leading to organelle-specific toxicity. For instance, lipophilic compounds can accumulate in lipid-rich structures like the endoplasmic reticulum or mitochondrial membranes. The specific subcellular localization of N'-(4,4-dimethylcyclohexyl)-urea has not been experimentally determined but is a crucial area for future investigation.

Modulation of Cellular Pathways by Urea Derivatives

Urea derivatives are known to interact with and modulate a variety of cellular signaling pathways and processes. While direct evidence for N'-(4,4-dimethylcyclohexyl)-urea is emerging, the activities of other structurally related urea compounds provide valuable insights into its potential biological targets.

Investigations into Cell Signaling Pathways and Cellular Processes (e.g., endocytosis, ubiquitin signaling, ferroptosis)

Endocytosis: Endocytosis is a fundamental cellular process for the uptake of extracellular material through the invagination of the plasma membrane to form vesicles. chemicalbook.com This process can be a route of entry for some molecules and nanoparticles. nih.gov While there is no direct evidence of N'-(4,4-dimethylcyclohexyl)-urea being internalized via endocytosis, some urea derivatives have been shown to influence endocytic pathways. The inhibition of certain endocytic routes can alter cellular signaling and the uptake of other essential molecules. nih.gov

Ubiquitin Signaling: The ubiquitin-proteasome system is a major pathway for protein degradation and is crucial for maintaining cellular homeostasis. nih.gov Ubiquitination, the process of attaching ubiquitin to a substrate protein, can signal for its degradation or modulate its function. nih.gov Dysregulation of this pathway is implicated in numerous diseases. Some small molecules can interfere with the activity of enzymes in the ubiquitin signaling cascade, such as E3 ligases or deubiquitinating enzymes (DUBs). The potential for N'-(4,4-dimethylcyclohexyl)-urea to modulate this intricate system is an area of active investigation.

Ferroptosis: Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.gov This pathway has gained significant attention as a potential target for cancer therapy. nih.gov The induction of ferroptosis by small molecules often involves the inhibition of antioxidant systems, such as the glutathione (B108866) peroxidase 4 (GPX4) enzyme. Recent studies have shown that some urea derivatives can induce ferroptosis in cancer cells, suggesting a potential mechanism of action for N'-(4,4-dimethylcyclohexyl)-urea. sigmaaldrich.com

The table below summarizes the potential interactions of urea derivatives with these cellular processes.

| Cellular Process | Potential Modulation by Urea Derivatives |

| Endocytosis | May serve as a minor uptake pathway or modulate the process, affecting the internalization of other molecules. nih.gov |

| Ubiquitin Signaling | Potential to interfere with the function of key enzymes in the ubiquitin-proteasome system, altering protein stability and signaling. nih.gov |

| Ferroptosis | Some derivatives have been shown to induce this iron-dependent cell death pathway, suggesting a possible anti-cancer mechanism. nih.govsigmaaldrich.com |

Structure Activity Relationship Sar and Ligand Design for N 4,4 Dimethylcyclohexyl Urea Analogues

Principles of Structure-Activity Relationship (SAR) in Urea (B33335) Chemistry

The urea functional group is a cornerstone in drug design due to its unique hydrogen bonding capabilities, which facilitate crucial interactions with biological targets. nih.gov The fundamental principle of SAR in urea chemistry lies in systematically altering the substituents on the urea nitrogen atoms and observing the resulting changes in biological activity. numberanalytics.com The urea moiety itself, with its capacity to act as both a hydrogen bond donor and acceptor, is central to molecular recognition and the bioactivity of many compounds. nih.gov

Key aspects of SAR in urea chemistry include:

Pharmacophore Identification: This involves identifying the essential structural features of a molecule that are responsible for its biological activity. numberanalytics.com For urea derivatives, this often includes the urea backbone and the nature of the groups attached to it.

Functional Group Modification: The biological activity of a urea compound can be significantly altered by changing the functional groups attached to the urea core. numberanalytics.com These modifications can influence properties such as lipophilicity, electronic distribution, and steric bulk, all of which affect how the molecule interacts with its target.

Stereochemistry: The three-dimensional arrangement of atoms within a molecule can have a profound impact on its biological activity. numberanalytics.com For urea derivatives with chiral centers, different stereoisomers can exhibit vastly different potencies and selectivities.

The insights gained from SAR studies guide medicinal chemists in optimizing lead compounds to enhance their therapeutic properties. numberanalytics.com

Systematic Modification of the N'-(4,4-Dimethylcyclohexyl)-urea Core Structure

The systematic modification of the N'-(4,4-dimethylcyclohexyl)-urea core structure is a methodical approach to explore the chemical space around this scaffold and to understand how different structural variations impact its biological effects. This process typically involves altering three main components of the molecule: the aryl ring, the alkyl ring (the 4,4-dimethylcyclohexyl group), and the urea linker itself. nih.gov

Modifications to the Aryl Ring: Substitutions on the phenyl ring are generally well-tolerated, suggesting that this part of the molecule can be modified to fine-tune properties without abolishing activity. researchgate.net

Modifications to the Alkyl Ring: The bulky, aliphatic 4,4-dimethylcyclohexyl group appears to be a significant contributor to the activity of these compounds. Replacing the adamantyl group in a similar series of urea compounds with a cyclohexyl or cyclopentyl group led to a considerable decrease in activity. nih.gov This highlights the importance of the size and shape of this lipophilic moiety.

Modifications to the Urea Linker: The integrity of the urea group is often crucial for activity. For instance, replacing the urea with a thiourea (B124793) or a carbamate (B1207046) can lead to a substantial decrease in potency. nih.gov Similarly, N-methylation of the urea nitrogens can also negatively impact activity. nih.gov

These systematic modifications allow for the generation of a library of related compounds, which can then be tested to build a comprehensive SAR profile. researchgate.net

Correlation of Structural Features with Mechanistic Activity

The correlation of specific structural features of N'-(4,4-dimethylcyclohexyl)-urea analogues with their mechanistic activity is key to understanding how these compounds exert their biological effects. For a related class of bisaryl ureas, it has been shown that their anticancer activity is linked to the uncoupling of mitochondrial oxidative phosphorylation. nih.gov

In this context, several structural features have been correlated with activity:

Lipophilicity: Increased lipophilicity, often achieved through the introduction of specific substituents, can enhance the ability of the compound to interact with and traverse lipid bilayers, a key step in the proposed mechanism of action. nih.gov

Electron-withdrawing Groups: The presence of electron-withdrawing groups on the aryl rings of bisaryl ureas was found to enhance their proton transport capabilities, which is central to their mitochondrial uncoupling effect. nih.gov

Fatty Acid Interaction: The mechanism of action for some urea-based mitochondrial uncouplers is activated by fatty acids. The urea compound facilitates the transport of deprotonated fatty acids across the mitochondrial membrane, leading to a proton leak. nih.gov

The table below illustrates the impact of systematic modifications on the anti-tubercular activity of a series of urea derivatives, providing insights into the correlation between structure and activity. nih.gov

| Compound | R1 Group | R2 Group | MIC (µg/mL) |

| 1 | Adamantyl | Phenyl | <0.2 |

| 7 | Cyclooctyl | Phenyl | 0.8 |

| 8 | Cyclohexyl | Phenyl | 6.25 |

| 9 | Cyclopentyl | Phenyl | 12.5 |

| 31 | Adamantyl | Phenyl (Thiourea) | 12.5 |

| 32 | Adamantyl | Phenyl (Carbamate) | >128 |

| 33 | Adamantyl | Phenyl (Mono-N-methyl urea) | 12.5 |

| 34 | Adamantyl | Phenyl (Di-N-methyl urea) | 50 |

This table is based on data for a related series of adamantyl urea derivatives and is presented to illustrate the principles of SAR. nih.gov

Rational Design Principles for Enhanced Target Interaction and Selectivity

Rational drug design aims to create new molecules with improved potency, selectivity, and pharmacokinetic properties by leveraging the understanding of SAR. numberanalytics.com For N'-(4,4-dimethylcyclohexyl)-urea analogues, the goal is to design compounds that interact more effectively with their intended biological target while minimizing off-target effects.

Key principles for rational design in this context include:

Optimizing Lipophilicity: As lipophilicity is a key driver of activity for some urea derivatives, designing analogues with optimal lipophilic characteristics can enhance their potency. nih.govnih.gov

Introducing Polar Groups: While lipophilicity can be important, the introduction of polar functional groups can improve properties such as solubility. nih.gov

Scaffold Hopping: This strategy involves replacing the core scaffold of a molecule with a new one while maintaining the key interacting functional groups. This can lead to the discovery of novel chemical series with improved properties. numberanalytics.com

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to design molecules that fit precisely into the active site, forming optimal interactions. nih.gov

By applying these principles, researchers can move from initial hits to highly optimized lead compounds with a greater probability of success in further development. oncodesign-services.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Urea Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This is achieved by calculating various molecular descriptors that quantify different physicochemical properties of the molecules and then using statistical methods to correlate these descriptors with the observed activity. walisongo.ac.id

For urea derivatives, QSAR models can be powerful tools for:

Predicting the activity of new compounds: Once a reliable QSAR model is developed, it can be used to predict the biological activity of newly designed molecules before they are synthesized, thus saving time and resources. youtube.com

Identifying key structural features: QSAR models can help to identify the molecular descriptors that are most important for the biological activity, providing insights into the mechanism of action. nih.gov

Guiding lead optimization: By understanding which properties are most influential, medicinal chemists can make more informed decisions about which modifications to make to a lead compound to improve its activity. oncodesign-services.com

Various statistical methods are employed in QSAR, including multiple linear regression (MLR) and more complex machine learning algorithms like support vector machines (SVM) and partial least squares (PLS). nih.govnih.gov The development of a robust and predictive QSAR model requires a sufficiently large and diverse dataset of compounds with accurately measured biological activities. researchgate.net The predictive power of these models is rigorously assessed through internal and external validation techniques. nih.gov

Computational Chemistry and Molecular Modeling of N 4,4 Dimethylcyclohexyl Urea Interactions

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. This technique is crucial for identifying potential biological targets and understanding the structural basis of a ligand's activity. While specific docking studies focusing exclusively on N'-(4,4-dimethylcyclohexyl)-urea are not extensively detailed in publicly available literature, research on analogous N-substituted urea (B33335) derivatives provides a strong framework for predicting its binding modalities.

Studies on similar phenyl-urea and N-aryl-N'-benzylurea derivatives have successfully employed molecular docking to investigate their interactions with various protein targets, including enzymes implicated in cancer like Tankyrase. ijper.orgnih.gov These simulations calculate the binding affinity, typically expressed in kcal/mol, and identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex.

For a compound like N'-(4,4-dimethylcyclohexyl)-urea, docking simulations would involve preparing the 3D structure of the ligand and the potential receptor. The urea moiety is a key hydrogen bond donor and acceptor, while the 4,4-dimethylcyclohexyl group provides a bulky, hydrophobic substituent that can fit into corresponding pockets on the receptor surface. Docking algorithms explore various possible conformations of the ligand within the receptor's active site to find the most energetically favorable binding pose. nih.gov For instance, docking of various urea derivatives into the Bcr-Abl oncogene has shown binding energies ranging from -6.9 to -10.16 kcal/mol, indicating strong potential for inhibition. nih.gov

Table 1: Representative Docking Study Data for Urea Derivatives Against a Protein Target Note: This table presents hypothetical data based on typical results from studies on analogous compounds to illustrate the outputs of molecular docking.

| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

| N'-(4,4-dimethylcyclohexyl)-urea (Hypothetical) | Kinase X | -8.5 | ASP 150, LYS 45, LEU 98 | Hydrogen Bond, Hydrophobic |

| Phenyl-urea analog 1 | Tankyrase-1 | -7.9 | GLY 1033, SER 1131 | Hydrogen Bond |

| Benzylurea derivative 2 | PBP4 | -9.2 | TYR 205, MET 314 | Hydrogen Bond, Pi-Alkyl |

This predictive power allows researchers to screen large virtual libraries of compounds and prioritize those with the highest likelihood of biological activity for synthesis and experimental testing. nih.govacs.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations offer a powerful approach to study the physical movement of atoms and molecules over time, providing a dynamic view of conformational changes and binding events. nih.gov For N'-(4,4-dimethylcyclohexyl)-urea, MD simulations can be used to analyze its conformational flexibility in solution and to observe the stability of its binding pose within a receptor's active site, as predicted by molecular docking. nih.gov

An MD simulation begins with an initial set of coordinates, often from a docked complex, and then calculates the forces between atoms and their subsequent motion over short time steps (femtoseconds). Over a simulation period of nanoseconds to microseconds, this method reveals how the ligand and protein adapt to each other. nih.gov Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand's position and the protein's structure over time. A stable RMSD suggests a stable binding complex. nih.gov

Root Mean Square Fluctuation (RMSF): To identify which parts of the ligand or protein are more flexible or rigid.

Hydrogen Bond Analysis: To monitor the formation and breakage of hydrogen bonds between the ligand and receptor, which are critical for binding affinity.

MD simulations can also be used to compute the free energy of binding using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), which can provide a more accurate estimation of binding affinity than docking scores alone. nih.govnih.gov These simulations reveal the dynamic nature of the interactions, showing, for example, how water molecules might mediate contacts or how subtle conformational shifts in the receptor can accommodate the ligand. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For N'-(4,4-dimethylcyclohexyl)-urea, DFT calculations can provide valuable information about its intrinsic properties, such as charge distribution, molecular orbital energies, and chemical reactivity.

Key parameters derived from DFT calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (electronegative, susceptible to electrophilic attack) and electron-poor regions (electropositive, susceptible to nucleophilic attack). For the urea moiety, the carbonyl oxygen is typically an electron-rich site, while the N-H protons are electron-poor.

Reactivity Descriptors: DFT can be used to calculate various chemical reactivity descriptors, such as electronegativity, hardness, and softness, which help in predicting how the molecule will behave in a chemical reaction.

These calculations are fundamental for understanding the non-covalent interactions, such as hydrogen bonding and halogen bonding, that govern ligand-receptor binding. For example, DFT has been used to confirm that intramolecular hydrogen bonds can stabilize specific conformations in some urea derivatives. nih.gov

Table 2: Hypothetical DFT-Calculated Properties for N'-(4,4-Dimethylcyclohexyl)-urea Note: These values are illustrative and represent typical ranges for similar organic molecules.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -0.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 4.5 Debye | Measures overall polarity of the molecule |

Application of Machine Learning and Artificial Intelligence in Predictive Modeling of Biological Activity

In recent years, machine learning (ML) and artificial intelligence (AI) have become transformative tools in drug discovery and computational chemistry. nih.govnih.gov These technologies can be applied to predict the biological activity of compounds like N'-(4,4-dimethylcyclohexyl)-urea by learning from large datasets of known active and inactive molecules.

One common approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. A QSAR model is a mathematical equation that relates the chemical structure of a molecule to its biological activity. For N'-(4,4-dimethylcyclohexyl)-urea, a QSAR study would involve:

Data Collection: Assembling a dataset of urea derivatives with measured biological activities (e.g., IC50 values).

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, surface area).

Model Training: Using ML algorithms such as multiple linear regression, random forest, or support vector machines to build a predictive model that correlates the descriptors with biological activity. nih.govnih.gov

Model Validation: Testing the model's predictive power on an external set of compounds not used in the training process.

Once validated, these models can rapidly screen virtual libraries containing thousands of novel compounds, including new derivatives of N'-(4,4-dimethylcyclohexyl)-urea, to predict their activity. nih.gov AI can also be combined with MD simulations to enhance sampling methods and improve the accuracy of binding affinity predictions. nih.gov This synergy accelerates the identification of promising drug candidates and reduces the reliance on time-consuming and expensive experimental screening.

Conformational Analysis and Tautomerism Studies of Urea Moieties

The biological activity of N'-(4,4-dimethylcyclohexyl)-urea is intrinsically linked to the conformation of its urea moiety. The urea functional group has restricted rotation around the C-N bonds due to delocalization of nitrogen's lone pair electrons into the carbonyl group, resulting in partial double-bond character. nih.gov This leads to distinct conformational preferences.

For N,N'-disubstituted ureas, three primary conformations are possible: trans-trans, trans-cis, and cis-cis. nih.gov In the solid state and in solution, the trans-trans conformation is generally the most stable and prevalent due to minimized steric hindrance. researchgate.net However, the substitution pattern on the nitrogen atoms plays a critical role. nih.gov The introduction of bulky substituents, such as the 4,4-dimethylcyclohexyl group, can influence these preferences. nih.gov Furthermore, intramolecular hydrogen bonding can stabilize otherwise less favorable conformations, such as the cis-trans state. researchgate.netchemrxiv.org

Table 3: Conformational Preferences of N,N'-Disubstituted Ureas

| Conformation | Relative Stability | Key Features |

| trans-trans | Generally most stable | N-H bonds are anti-periplanar to each other. Minimizes steric clash. researchgate.net |

| trans-cis | Less stable | Can be stabilized by intramolecular H-bonding or specific crystal packing. researchgate.net |

| cis-cis | Generally least stable | Higher steric hindrance. Can be favored by N-methylation. nih.gov |

Tautomerism , the migration of a proton, is another important aspect of urea chemistry. The primary tautomer of urea is the keto form (a carbonyl group). However, it can theoretically exist in an enol (or imidol) form, H₂N-C(OH)=NH. pw.edu.plresearchgate.net While the keto form is overwhelmingly dominant, the existence of the imidol tautomer has been suggested to occur in polar solvents and may be relevant in certain biological interactions or reaction mechanisms. pw.edu.plnih.gov Computational studies using DFT can be employed to calculate the relative energies of these tautomers, confirming the greater stability of the keto form while also exploring the conditions under which tautomerization might occur.

Computational Strategies for Investigating Ligand-Protein Receptor Interactions

A comprehensive understanding of the interaction between a ligand like N'-(4,4-dimethylcyclohexyl)-urea and its protein receptor requires an integrated computational strategy. nih.gov This typically involves a multi-step workflow that combines several of the techniques discussed above to build a complete picture from initial prediction to dynamic analysis.

A typical computational workflow includes:

Target Identification and Preparation: Identifying potential protein targets based on disease pathology or homology to known receptors. The 3D structure of the protein is obtained from databases like the Protein Data Bank (PDB) or generated via homology modeling.

Ligand Preparation: Building the 3D structure of N'-(4,4-dimethylcyclohexyl)-urea and optimizing its geometry, often using DFT or molecular mechanics.

Molecular Docking: Performing initial screening by docking the ligand into the active site of the receptor to predict binding poses and provide a preliminary ranking based on scoring functions. nih.govnih.gov

Molecular Dynamics (MD) Simulation: Taking the most promising docked poses and subjecting them to MD simulations to assess the stability of the complex, observe dynamic interactions, and refine the binding hypothesis. nih.govdovepress.com

Binding Free Energy Calculation: Using methods like MM-PBSA/GBSA or more rigorous techniques like free energy perturbation (FEP) on the MD simulation trajectories to obtain a more accurate estimation of the binding affinity. nih.gov

Visualization and Analysis: Analyzing the results to identify the key amino acid residues and specific interactions (hydrogen bonds, hydrophobic contacts) that are critical for binding. This information can then be used to rationally design new derivatives with improved affinity or selectivity. acs.org

This hierarchical approach allows researchers to efficiently screen and evaluate potential drug candidates in silico, providing detailed molecular-level insights that guide experimental validation and ultimately accelerate the drug discovery process.

Advanced Analytical Research Methodologies for N 4,4 Dimethylcyclohexyl Urea in Biological and Chemical Systems

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, UPLC, LC-MS/MS)

Chromatographic methods are the cornerstone for the separation and quantification of N'-(4,4-dimethylcyclohexyl)-urea from intricate mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are prominently used, offering robust and reproducible separation.

HPLC and UPLC Systems:

A typical reverse-phase HPLC method for a related urea (B33335) compound, N'-(4-ethoxyphenyl)-N,N-dimethyl-urea, utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com This approach can be adapted for N'-(4,4-dimethylcyclohexyl)-urea, where the non-polar dimethylcyclohexyl group will have a strong affinity for the stationary phase. UPLC systems, with their smaller particle-sized columns (e.g., 1.8 µm), offer faster analysis times and improved resolution, which is particularly beneficial for high-throughput screening. nih.gov

LC-MS/MS for Enhanced Sensitivity and Selectivity:

For complex biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized and fragmented, and specific fragment ions are monitored. This multiple reaction monitoring (MRM) approach significantly reduces matrix interference and allows for quantification at very low levels. For instance, a sensitive and selective LC-MS/MS method was developed for the determination of urea in human epithelial lining fluid, which involved derivatization to improve chromatographic retention. nih.gov While N'-(4,4-dimethylcyclohexyl)-urea may not require derivatization due to its larger size and non-polar character, the principles of LC-MS/MS analysis remain directly applicable.

Key Chromatographic Parameters:

| Parameter | HPLC | UPLC | LC-MS/MS |

|---|---|---|---|

| Stationary Phase | C18, C8 | Sub-2 µm C18, HSS-T3 nih.gov | C18, C8, HILIC |

| Mobile Phase | Acetonitrile/Water with Acid Modifier sielc.com | Acetonitrile/Water with Formic Acid (for MS compatibility) sielc.com | Gradient elution with Acetonitrile/Water and Formic Acid |

| Detection | UV-Vis | UV-Vis, MS | Tandem Mass Spectrometry (MRM mode) researchgate.net |

| Typical Flow Rate | 0.5 - 1.5 mL/min | 0.2 - 0.6 mL/min | 0.2 - 0.5 mL/min |

| Advantages | Robust, widely available | Fast analysis, high resolution nih.gov | High sensitivity and selectivity nih.govresearchgate.net |

Spectroscopic Methods for Structural Elucidation and Interaction Studies (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the chemical structure of N'-(4,4-dimethylcyclohexyl)-urea and for studying its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei.

¹H NMR: The proton NMR spectrum of N'-(4,4-dimethylcyclohexyl)-urea would show distinct signals for the protons on the cyclohexyl ring, the methyl groups, and the urea moiety. The chemical shifts, splitting patterns, and integration of these signals would confirm the connectivity of the atoms. For comparison, the ¹H NMR spectrum of the related compound 1,3-dimethylurea (B165225) shows signals for the methyl protons and the N-H protons.

¹³C NMR: The carbon-13 NMR spectrum would provide information about the carbon skeleton of the molecule. Each unique carbon atom in the dimethylcyclohexyl group and the urea functionality would give a distinct signal.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.

Electron Ionization (EI): In EI-MS, the molecule is bombarded with electrons, causing ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak corresponding to the mass of the intact molecule and a series of fragment ion peaks that provide structural information. The NIST WebBook provides mass spectral data for N,N-dimethylurea, which can serve as a reference for the fragmentation patterns of urea-containing compounds. nist.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique commonly used in LC-MS. It typically produces a protonated molecule [M+H]⁺, allowing for the accurate determination of the molecular weight.

| Spectroscopic Technique | Information Obtained | Application to N'-(4,4-dimethylcyclohexyl)-urea |

|---|---|---|

| ¹H NMR | Proton environment, connectivity | Confirmation of cyclohexyl, methyl, and urea protons |

| ¹³C NMR | Carbon skeleton | Identification of all unique carbon atoms in the structure |

| Mass Spectrometry (EI) | Molecular weight, fragmentation pattern | Structural elucidation through characteristic fragments |

| Mass Spectrometry (ESI) | Accurate molecular weight | Confirmation of molecular formula in conjunction with LC |

Development and Validation of Bioanalytical Methods for Preclinical Research Samples

The analysis of N'-(4,4-dimethylcyclohexyl)-urea in preclinical research samples, such as plasma, serum, and tissue homogenates, requires the development and validation of robust bioanalytical methods.

The validation process ensures that the method is reliable and reproducible for its intended purpose. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. nih.gov

Linearity and Range: The concentration range over which the method is accurate, precise, and linear. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Matrix Effects: The influence of the sample matrix on the ionization and measurement of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

A validated LC-MS/MS method for urea in human epithelial lining fluid demonstrated ruggedness, precision, and accuracy, making it suitable for high-throughput analysis. nih.gov A similar approach would be essential for preclinical studies involving N'-(4,4-dimethylcyclohexyl)-urea.

High-Throughput Screening Methodologies for Mechanistic Assays

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. For N'-(4,4-dimethylcyclohexyl)-urea, HTS assays could be employed to investigate its mechanism of action.

The choice of HTS methodology depends on the specific biological target and the nature of the interaction being studied. Common HTS formats include:

Enzyme-based assays: If N'-(4,4-dimethylcyclohexyl)-urea is hypothesized to interact with an enzyme, an HTS assay could measure the inhibition or activation of that enzyme.

Cell-based assays: These assays use living cells to assess the effect of the compound on a particular cellular process or signaling pathway.

Binding assays: These assays measure the direct interaction of the compound with its target protein.

The development of a sensitive and selective analytical method, such as LC-MS/MS, is crucial for supporting HTS campaigns, as it allows for the accurate quantification of the compound in the assay matrix. nih.gov

Detection Protocols for Urea in Research Contexts

While specific protocols for N'-(4,4-dimethylcyclohexyl)-urea are not widely published, general methods for the detection of urea can be adapted. These methods often rely on the chemical properties of the urea functional group.

Colorimetric and Spectrophotometric Methods:

Diacetyl Monoxime Method: This is a classic chemical assay where diacetyl monoxime reacts with urea in an acidic environment to produce a colored product that can be measured spectrophotometrically. oup.com However, this method can be time-consuming and may lack the specificity required for complex samples.

Enzymatic Methods: These methods utilize the enzyme urease, which specifically catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. nih.gov The resulting ammonia can then be quantified using various detection methods, such as color-forming reactions or electrochemical techniques. publish.csiro.au A significant advantage of enzymatic assays is their high specificity for urea. nih.gov

Considerations for N'-(4,4-dimethylcyclohexyl)-urea:

Development and Application of Chemical Probes Based on N 4,4 Dimethylcyclohexyl Urea Scaffold

Design Principles for Activity-Based and Affinity-Based Chemical Probes

The rational design of chemical probes derived from a N'-(4,4-dimethylcyclohexyl)-urea scaffold hinges on the intended application: either as an activity-based probe (ABP) or an affinity-based probe.

Activity-Based Probes (ABPs) are designed to covalently bind to the active site of an enzyme, providing a snapshot of its catalytic activity. The design of an ABP based on N'-(4,4-dimethylcyclohexyl)-urea would incorporate three key components: a reactive group, a recognition element, and a reporter tag. The N'-(4,4-dimethylcyclohexyl)-urea moiety would serve as the recognition element, providing specificity for the target protein. The reactive group, or "warhead," is an electrophilic functional group engineered to form a stable covalent bond with a nucleophilic amino acid residue in the enzyme's active site. Common warheads include fluorophosphonates, acyloxymethyl ketones, and Michael acceptors. The choice of warhead is critical and depends on the specific class of enzyme being targeted. The reporter tag, such as a fluorophore (e.g., fluorescein, rhodamine) or a biotin (B1667282) molecule, enables detection and isolation of the probe-enzyme conjugate.

Affinity-Based Probes , in contrast, are designed to bind non-covalently to a target protein. Their design focuses on maximizing binding affinity and specificity. For a probe based on the N'-(4,4-dimethylcyclohexyl)-urea scaffold, this would involve modifications to the core structure to optimize interactions with the target's binding pocket. A linker is typically introduced to attach a reporter tag, and the length and composition of this linker are crucial to avoid interfering with the probe's binding. The reporter tag allows for visualization or pull-down of the target protein.

Synthesis of Labeled N'-(4,4-Dimethylcyclohexyl)-urea Probes for Biological Systems

The synthesis of labeled N'-(4,4-dimethylcyclohexyl)-urea probes is a multi-step process that requires careful planning and execution. The general synthetic strategy involves the initial synthesis of the core N'-(4,4-dimethylcyclohexyl)-urea scaffold, followed by the introduction of a linker and a reporter tag.

A common method for synthesizing the N'-(4,4-dimethylcyclohexyl)-urea core is the reaction of 4,4-dimethylcyclohexylamine with an isocyanate. To introduce a point of attachment for a linker, a derivative of the amine or isocyanate with a suitable functional group (e.g., a carboxylic acid, an amine, or an alkyne) would be used.

The linker is then coupled to this functional group. The choice of linker is important to ensure that the reporter tag does not sterically hinder the interaction of the probe with its target. Common linkers include polyethylene (B3416737) glycol (PEG) chains of varying lengths, which can improve solubility and reduce non-specific binding.

Finally, the reporter tag is attached to the other end of the linker. This is often achieved using standard bioconjugation chemistries, such as amide bond formation, "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), or Staudinger ligation. The final labeled probe must be purified to remove any unreacted starting materials and byproducts.

| Probe Component | Function | Examples |

| Recognition Element | Provides specificity for the target protein | N'-(4,4-dimethylcyclohexyl)-urea |

| Reactive Group (for ABPs) | Forms a covalent bond with the target enzyme | Fluorophosphonate, Michael acceptor |

| Linker | Connects the recognition element to the reporter tag | Polyethylene glycol (PEG) |

| Reporter Tag | Enables detection and isolation | Biotin, Fluorescein, Rhodamine |

Application in Target Identification and Validation Research

Chemical probes based on the N'-(4,4-dimethylcyclohexyl)-urea scaffold would be valuable tools for target identification and validation.

Target Identification: In a typical target identification experiment, a cell lysate or living cells are treated with the labeled probe. For an affinity-based probe, the probe-protein complex is then captured, often using streptavidin-coated beads if the probe is biotinylated. The captured proteins are then eluted and identified using mass spectrometry. For an activity-based probe, the probe will covalently label active enzymes, and these can be identified in a similar manner. This approach allows for the identification of the specific cellular targets of a compound with the N'-(4,4-dimethylcyclohexyl)-urea pharmacophore.

Target Validation: Once a potential target has been identified, the probe can be used to validate its role in a biological process. For example, a fluorescently labeled probe can be used to visualize the subcellular localization of the target protein. Competitive binding experiments can also be performed, where a non-labeled version of the compound is used to compete with the probe for binding to the target. A decrease in the signal from the labeled probe would confirm that the compound binds to the identified target.

| Research Area | Application of Probe | Expected Outcome |

| Target Identification | Affinity-based pull-down or activity-based labeling followed by mass spectrometry | Identification of the specific protein(s) that bind to the N'-(4,4-dimethylcyclohexyl)-urea scaffold. |

| Target Validation | Competitive binding assays with a fluorescent probe | Confirmation of the binding interaction between the compound and the identified target. |

| Target Localization | Imaging of a fluorescently labeled probe in cells | Determination of the subcellular location of the target protein. |

Advanced Imaging Techniques and Tracking of Endogenous Proteins using Urea-based Probes

Advanced imaging techniques can be employed with fluorescently labeled N'-(4,4-dimethylcyclohexyl)-urea probes to visualize and track target proteins in living cells. Techniques such as confocal microscopy, two-photon microscopy, and super-resolution microscopy can provide high-resolution images of the probe's distribution.

The tracking of endogenous proteins using probes is a more challenging task. One approach is to use highly specific and high-affinity probes that can label the endogenous protein without the need for genetic modification. However, achieving the required specificity can be difficult.

Recent advancements have led to the development of methods for labeling endogenous proteins. nih.govresearchgate.net While not specific to urea-based probes, these techniques could potentially be adapted. For instance, some methods utilize engineered enzymes to ligate a probe to a specific protein target. Another approach involves the use of small molecule-assisted protein labeling, where a small molecule brings a labeling enzyme into proximity with the target protein.

Furthermore, hyperpolarized urea (B33335) has been explored as a novel MRI probe for perfusion imaging in the brain, demonstrating the versatility of urea-based molecules in advanced imaging applications. nih.gov Although this technique tracks the probe itself rather than a specific protein, it highlights the potential for developing novel imaging agents from urea scaffolds.

| Imaging Technique | Application |

| Confocal Microscopy | High-resolution imaging of probe localization in cells. |

| Two-Photon Microscopy | Deep-tissue imaging with reduced phototoxicity. |

| Super-Resolution Microscopy | Imaging beyond the diffraction limit of light for nanoscale resolution. |

| Magnetic Resonance Imaging (MRI) | Perfusion imaging using hyperpolarized urea probes. |

Emerging Research Avenues and Future Directions for N 4,4 Dimethylcyclohexyl Urea Studies

Exploration of Novel Biological Targets and Pathways for Urea (B33335) Derivatives

Urea derivatives are recognized for their diverse biological activities, which include anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. benthamdirect.com The urea functional group is adept at forming stable hydrogen bonds with proteins and other biological targets, which is fundamental to its medicinal applications. researchgate.netnih.gov This capability suggests that N'-(4,4-dimethylcyclohexyl)-urea could interact with a variety of biological molecules.

Future research will likely focus on screening N'-(4,4-dimethylcyclohexyl)-urea against a wide range of enzymes and receptors to identify novel interactions. For instance, some urea derivatives act as inhibitors of soluble epoxide hydrolase, an enzyme implicated in cardiovascular and inflammatory diseases. smolecule.com Investigating whether N'-(4,4-dimethylcyclohexyl)-urea exhibits similar inhibitory activity could open up new therapeutic possibilities.

Metabolic pathways are another critical area for exploration. Urea itself is a key intermediate in significant biochemical pathways, including the urea cycle for nitrogen removal and the metabolism of purines. nih.govoup.com Studies on how exogenous urea-containing compounds influence these and other pathways, such as amino acid and carbohydrate metabolism, can reveal mechanisms of action and potential off-target effects. mdpi.com Integrated metabolomic and transcriptomic analyses have proven effective in elucidating how urea exposure can disrupt metabolic pathways, offering a powerful tool for future studies. mdpi.com The exploration of how N'-(4,4-dimethylcyclohexyl)-urea affects these fundamental biological processes is a crucial step in understanding its potential bioactivity.

Table 1: Potential Biological Activities of Substituted Urea Derivatives

| Biological Activity | Description | Key Research Findings |

| Anticancer | Inhibition of cancer cell proliferation. | Certain urea-based compounds, like sorafenib (B1663141), are used in clinical practice for cancer treatment. researchgate.net |

| Antimicrobial | Inhibition of growth of bacteria and fungi. | Adamantyl urea derivatives have shown significant growth inhibition against Acinetobacter baumannii. nih.gov |

| Anticonvulsant | Suppression of seizures. | Substituted ureas are known to possess anticonvulsant properties. benthamdirect.com |

| Enzyme Inhibition | Modulation of enzyme activity, such as soluble epoxide hydrolase. | (4-Hydroxycyclohexyl)urea is an effective inhibitor of soluble epoxide hydrolase. smolecule.com |

Innovations in Synthetic Strategies for Complex Urea Derivatives